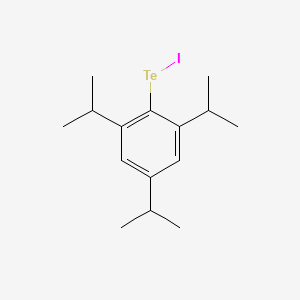
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is an organotellurium compound characterized by the presence of an iodotellanyl group attached to a benzene ring substituted with three isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene typically involves the introduction of the iodotellanyl group to a pre-formed 1,3,5-tri(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction where the benzene ring undergoes substitution with an iodotellanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the final product through techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The iodotellanyl group can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to remove the iodotellanyl group, yielding the parent benzene derivative.
Substitution: The iodotellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research may investigate its potential as a therapeutic agent or diagnostic tool.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene exerts its effects involves the interaction of the iodotellanyl group with molecular targets. The tellurium atom can form bonds with various nucleophiles, leading to the formation of new compounds. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Iodotellanyl)-1,3,5-tri(methyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(ethyl)benzene
- 2-(Iodotellanyl)-1,3,5-tri(butyl)benzene
Uniqueness
2-(Iodotellanyl)-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of the isopropyl groups, which can influence its reactivity and physical properties compared to other similar compounds
Propiedades
Número CAS |
138355-35-8 |
|---|---|
Fórmula molecular |
C15H23ITe |
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
[2,4,6-tri(propan-2-yl)phenyl] tellurohypoiodite |
InChI |
InChI=1S/C15H23ITe/c1-9(2)12-7-13(10(3)4)15(17-16)14(8-12)11(5)6/h7-11H,1-6H3 |
Clave InChI |
PEARPSVKTMFUNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Te]I)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


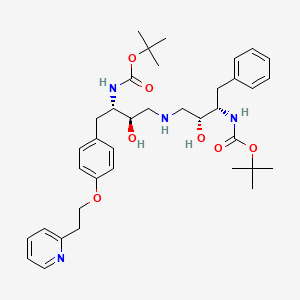
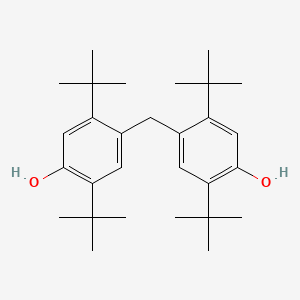
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
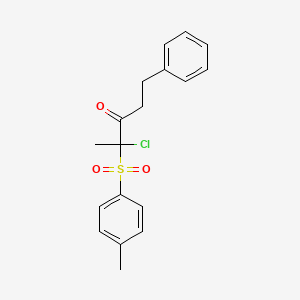
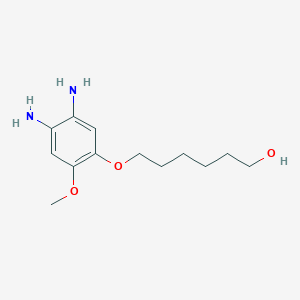
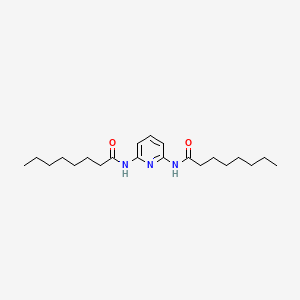
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
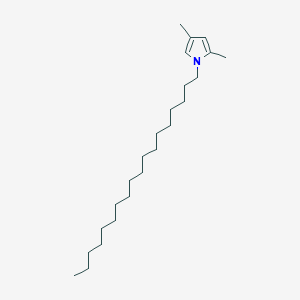
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
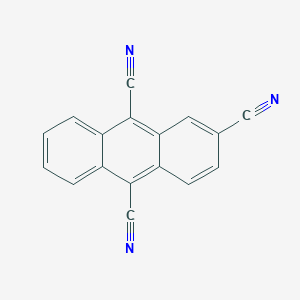
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)

